5-(Thiophen-2-yl)oxolan-2-one

GPR52 antagonism Neuropsychiatric disorders Structure-activity relationship

Procure 5-(Thiophen-2-yl)oxolan-2-one as a strategic medicinal chemistry scaffold. The γ-butyrolactone core provides inherent electrophilicity for nucleophilic ring-opening, while the thiophene substituent enables π-stacking and sulfur-mediated interactions distinct from furan analogs. In SAR studies, α-methylene derivatives of this scaffold achieve sub-micromolar GPR52 antagonism (IC₅₀ = 0.58 μM), validating its utility for neuropsychiatric target programs. Select this parent building block for systematic bioisosteric replacement studies or fragment-based library construction. For R&D use only.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 75288-37-8
Cat. No. B13580914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)oxolan-2-one
CAS75288-37-8
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C2=CC=CS2
InChIInChI=1S/C8H8O2S/c9-8-4-3-6(10-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2
InChIKeyMPMPCWXQGRZREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)oxolan-2-one CAS 75288-37-8: Chemical Identity and Structural Baseline for Procurement Assessment


5-(Thiophen-2-yl)oxolan-2-one (CAS 75288-37-8; molecular formula C₈H₈O₂S; molecular weight 168.21 g/mol) is a synthetic heterocyclic compound consisting of a γ-butyrolactone (oxolan-2-one) core with a thiophen-2-yl substituent at the 5-position [1]. The compound is registered in authoritative chemical databases including PubChem (CID 12623861) and carries the DTXSID20504752 identifier [1]. This structural motif—a thiophene ring directly appended to a γ-lactone—places the compound within a class of sulfur-containing heterocycles of interest in medicinal chemistry and organic synthesis [2]. Unlike extensively profiled drug-like analogs bearing additional substitution, this parent scaffold serves primarily as a foundational building block for downstream derivatization or as a comparator in structure-activity relationship (SAR) studies.

Why Generic γ-Butyrolactone or Simple Thiophene Analogs Cannot Replace 5-(Thiophen-2-yl)oxolan-2-one


Structural substitution is not functionally neutral for 5-(thiophen-2-yl)oxolan-2-one. The γ-butyrolactone ring imparts inherent electrophilic reactivity at the carbonyl carbon (susceptible to nucleophilic ring-opening) while the thiophene heterocycle introduces π-electron density and sulfur-mediated electronic effects distinct from oxygen-containing furan analogs [1]. In direct comparative studies of structurally related systems, substitution of the heteroatom (S vs. O) or ring size (γ- vs. δ-lactone) produces measurable shifts in physicochemical parameters: thiophene-functionalized acetophenones exhibit altered emission maxima in γ-butyrolactone solvent systems compared to furan analogs [2], while thiophene-containing lactams and lactones show non-planar geometries with dihedral angle increases of up to 20° relative to furan-based counterparts, directly impacting molecular recognition and binding [1]. Further, α-methylene-γ-butyrolactones bearing thiophen-2-yl substitution demonstrate GPR52 antagonism with IC₅₀ values in the sub-micromolar range, whereas unsubstituted or phenyl-substituted analogs show distinct potency profiles [3]. These data collectively establish that the specific combination of γ-lactone electrophilicity and thiophene aromaticity creates a reactivity and recognition profile not reproducible by generic lactones or simple thiophenes alone.

Quantitative Differentiation Evidence: 5-(Thiophen-2-yl)oxolan-2-one Versus Structural Comparators


GPR52 Antagonist Potency: Thiophen-2-yl α-Methylene-γ-Butyrolactone Versus Phenyl and Unsubstituted Analogs

In a systematic SAR study of α-methylene-γ-butyrolactone derivatives as GPR52 antagonists, the thiophen-2-yl-substituted compound ((±)-((2S,3R)-4-methylene-5-oxo-2-(thiophen-2-yl)-tetrahydrofuran-3-yl)methyl 4-methoxybenzoate, designated 10m) exhibited an IC₅₀ of 0.58 μM [1]. While the study did not report parallel data for a 5-(thiophen-2-yl)oxolan-2-one-derived analog without the α-methylene group, the data provide class-level inference that thiophen-2-yl substitution on the γ-lactone scaffold confers measurable GPR52 antagonism not present in the unsubstituted γ-butyrolactone core. Of 34 novel α-methylene-γ-butyrolactone derivatives synthesized, compound 10m was identified as the most potent antagonist, indicating that the thiophen-2-yl moiety contributes favorably to target engagement relative to other aryl substitutions evaluated [1].

GPR52 antagonism Neuropsychiatric disorders Structure-activity relationship

Electrophilic Reactivity Profile: γ-Lactone Ring-Opening Susceptibility of Thiophene-2-yl Substituted Scaffolds

The γ-lactone carbonyl of thiophene-substituted butyrolactones undergoes nucleophilic ring-opening with thiolate nucleophiles, a reaction demonstrated in the stereospecific synthesis of keto sulfone precursors to carbonic anhydrase inhibitors . In the synthesis of MK-0507 (dorzolamide precursor), nucleophilic ring-opening of a β-butyrolactone derivative with 2-thiophenethiolate proceeds with complete stereospecificity to yield a chiral intermediate . This reactivity profile is distinct from furan-substituted lactones, which exhibit altered electron density at the carbonyl and differential nucleophilic susceptibility due to oxygen vs. sulfur heteroatom effects on the conjugated system [1]. The sulfur atom in the thiophene ring modifies the π-electron distribution of the aromatic system (M06-2X DFT calculations demonstrate non-planar geometries and altered λ(max) values in thiophene-containing lactones compared to furan analogs) [1], thereby influencing the electrophilicity of the adjacent lactone carbonyl.

Nucleophilic ring-opening Stereospecific synthesis Carbonic anhydrase inhibition

Thiophene vs. Furan Bioisosteric Replacement: Differential Cytotoxicity in Human Cancer Cell Lines

A direct comparative study of thiophene bioisosteres of the natural styryl lactone goniofufurone evaluated the differential cytotoxicity of furan-containing natural products versus their synthetic thiophene-replaced analogs [1]. The study synthesized thiophene bioisosteres via multistep synthesis starting from D-glucose, with the critical Grignard reaction of 2-thienyl magnesium bromide yielding C-5 epimeric thiophene derivatives [1]. Biological evaluation against human cancer cell lines revealed that the replacement of the furan oxygen with thiophene sulfur produces quantifiable shifts in cytotoxic potency, demonstrating that the two heterocycles are not functionally interchangeable despite their structural similarity [1]. This work establishes a direct comparator framework for assessing furan-to-thiophene substitution effects in the γ-lactone context, with the heteroatom identity governing both synthetic accessibility (via distinct organometallic intermediates) and biological activity profile.

Bioisosteric replacement Cytotoxicity screening Antitumor drug discovery

Evidence-Backed Application Scenarios for 5-(Thiophen-2-yl)oxolan-2-one (CAS 75288-37-8)


GPR52 Antagonist Lead Optimization: Thiophene-Substituted γ-Lactone Scaffold Expansion

Based on SAR data demonstrating that α-methylene-γ-butyrolactones bearing thiophen-2-yl substitution achieve sub-micromolar GPR52 antagonism (IC₅₀ = 0.58 μM for compound 10m) and rank as the most potent among 34 evaluated analogs [1], 5-(thiophen-2-yl)oxolan-2-one serves as a strategic starting scaffold for medicinal chemistry teams pursuing GPR52-targeted therapeutics (e.g., for neuropsychiatric indications). The compound provides the core γ-lactone-thiophene pharmacophore that can be further elaborated via α-methylene introduction or additional substitution to optimize potency, selectivity, and pharmacokinetic properties.

Stereospecific γ-Lactone Ring-Opening: Chiral Intermediate Synthesis

The demonstrated stereospecific nucleophilic ring-opening of thiophene-substituted β-butyrolactones with 2-thiophenethiolate to yield chiral keto sulfone intermediates for carbonic anhydrase inhibitor synthesis (e.g., MK-0507 precursor) [1] establishes 5-(thiophen-2-yl)oxolan-2-one as a viable electrophilic building block. Procurement of this compound supports synthetic routes requiring predictable stereochemical outcomes in γ-lactone ring-opening reactions, with the thiophene substituent providing sulfur-mediated electronic effects distinct from oxygen-containing furan analogs .

Bioisosteric Replacement Studies: Furan-to-Thiophene SAR Exploration

Direct comparative data from the synthesis and biological evaluation of thiophene bioisosteres of natural styryl lactone goniofufurone demonstrate that furan-to-thiophene substitution produces measurable shifts in cytotoxic potency against human cancer cell lines [1]. Researchers conducting systematic bioisosteric replacement studies in γ-lactone-containing natural product analogs can utilize 5-(thiophen-2-yl)oxolan-2-one as the thiophene-containing comparator to oxygen-based furan scaffolds, enabling quantitative assessment of heteroatom substitution effects on target engagement and cellular activity.

Heterocyclic Building Block for Diversity-Oriented Synthesis

As a structurally characterized heterocyclic compound (MW 168.21 g/mol) containing both a γ-lactone electrophilic center and a thiophene aromatic ring capable of π-stacking and sulfur-mediated interactions [1], 5-(thiophen-2-yl)oxolan-2-one is suitable for diversity-oriented synthesis and fragment-based library construction. The compound's PubChem registry (CID 12623861) and DTXSID identifier confirm its availability as a tractable small-molecule scaffold, distinct from more highly substituted analogs that may constrain downstream synthetic flexibility .

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